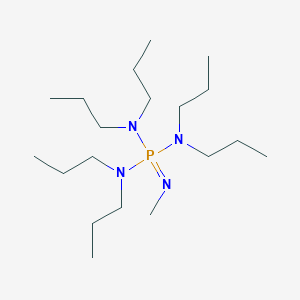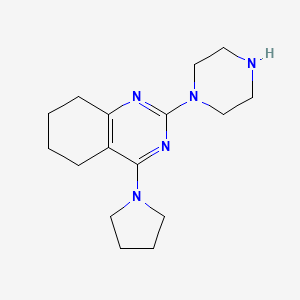
2-(Piperazin-1-yl)-4-(pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Piperazin-1-yl)-4-(pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazoline is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, substituted with piperazine and pyrrolidine groups. These substitutions confer distinct chemical properties that make it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)-4-(pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-aminobenzonitrile and piperazine can be reacted in the presence of a suitable catalyst to form the quinazoline core. Subsequent substitution reactions introduce the pyrrolidine group, often requiring specific reagents and conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the compound in its desired form.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Piperazin-1-yl)-4-(pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially altering its reactivity and stability.
Reduction: Reduction reactions can be used to modify the functional groups attached to the quinazoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancer.
Industry: Its chemical properties make it useful in the development of new materials with specific functionalities, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(Piperazin-1-yl)-4-(pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazoline involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. For example, its interaction with neurotransmitter receptors in the brain may result in altered neuronal signaling, which could be beneficial in treating neurological disorders.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone
- 1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione hydrochloride
- (Piperazin-1-yl)(pyrrolidin-1-yl)methanone
Uniqueness
Compared to similar compounds, 2-(Piperazin-1-yl)-4-(pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazoline stands out due to its quinazoline core, which imparts unique electronic and steric properties. These properties can influence the compound’s reactivity, stability, and biological activity, making it a distinct and valuable molecule for various applications.
Eigenschaften
CAS-Nummer |
76781-41-4 |
|---|---|
Molekularformel |
C16H25N5 |
Molekulargewicht |
287.40 g/mol |
IUPAC-Name |
2-piperazin-1-yl-4-pyrrolidin-1-yl-5,6,7,8-tetrahydroquinazoline |
InChI |
InChI=1S/C16H25N5/c1-2-6-14-13(5-1)15(20-9-3-4-10-20)19-16(18-14)21-11-7-17-8-12-21/h17H,1-12H2 |
InChI-Schlüssel |
YYVSGZVQWXYXGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C(=NC(=N2)N3CCNCC3)N4CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


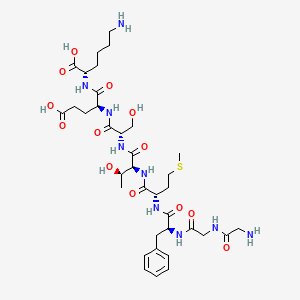
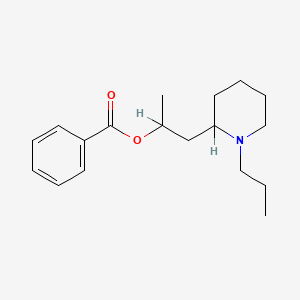
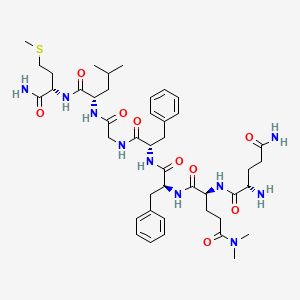
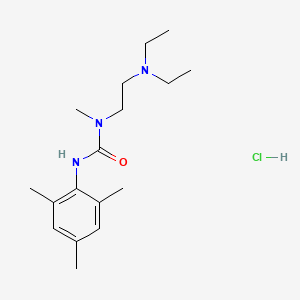
![1,1'-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one)](/img/structure/B14437883.png)



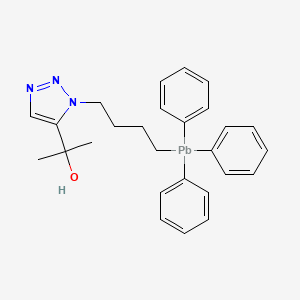
![(2S)-1-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B14437905.png)
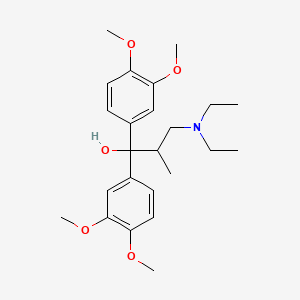
![2-[Hydroxy(phenyl)methylidene]-6-phenyl-2H-pyran-3,4-dione](/img/structure/B14437923.png)
